

Chemical structure and IUPAC name of 2-(2- Iodophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Iodophenyl)ethan-1-ol

Cat. No.: B2516815

[Get Quote](#)

An In-depth Technical Guide to 2-(2-Iodophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-(2-Iodophenyl)ethan-1-ol**, a pivotal building block in contemporary organic synthesis and medicinal chemistry. As a bifunctional molecule, featuring both a reactive aryl iodide and a versatile primary alcohol, it serves as a strategic precursor for a wide array of complex molecular architectures. This document delves into its chemical identity, synthesis, characterization, and critical applications, offering field-proven insights for professionals in research and development.

Core Molecular Identity: Structure and Nomenclature

2-(2-Iodophenyl)ethan-1-ol is an aromatic alcohol distinguished by an iodine atom at the ortho position of the phenyl ring relative to the ethanol substituent. This specific arrangement is crucial for its utility in intramolecular cyclization reactions.

The definitive identification of this compound is established by its IUPAC name and CAS number.

- IUPAC Name: 2-(2-iodophenyl)ethanol[1][2][3]
- CAS Number: 26059-40-5[1][4]

- Synonyms: 2-(2-Iodophenyl)ethanol, Benzeneethanol, 2-iodo-[2]

Below is a diagram illustrating the chemical structure.

Caption: Chemical structure of **2-(2-Iodophenyl)ethan-1-ol**.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are fundamental for its identification, purification, and handling. The key data for **2-(2-Iodophenyl)ethan-1-ol** are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ IO	[1][2][4]
Molecular Weight	248.06 g/mol	[1][2][4]
Appearance	Liquid or solid	[3]
Boiling Point	294.7°C at 760 mmHg	[4]
Storage	2-8°C, sealed, dry, dark place	[4]

Table 2: Spectroscopic Data Interpretation

Technique	Characteristic Features
¹ H NMR	Aromatic Protons (4H): Complex multiplets expected between δ 7.0-7.9 ppm. Benzylic Protons (-CH ₂ -Ar, 2H): A triplet around δ 2.9-3.1 ppm. Alcohol Protons (-CH ₂ -OH, 2H): A triplet around δ 3.8-4.0 ppm. Hydroxyl Proton (-OH, 1H): A broad singlet, variable chemical shift.
¹³ C NMR	Aromatic Carbons: 6 signals expected in the δ 120-145 ppm range, with the carbon bearing the iodine (C-I) being significantly upfield (around δ 95-100 ppm). Aliphatic Carbons: -CH ₂ -Ar at ~40 ppm and -CH ₂ -OH at ~63 ppm.
IR Spectroscopy	O-H Stretch: Broad band around 3300-3400 cm ⁻¹ . ^[5] [6] Aromatic C-H Stretch: Sharp peaks just above 3000 cm ⁻¹ . Aliphatic C-H Stretch: Sharp peaks just below 3000 cm ⁻¹ . C-O Stretch: Strong band in the 1050-1150 cm ⁻¹ region.
Mass Spectrometry	Molecular Ion (M ⁺): Peak at m/z = 248. Key Fragments: Loss of water (M-18) at m/z = 230; Loss of the hydroxyl group (M-17) at m/z = 231; Loss of iodine (M-127) at m/z = 121; Tropylium ion fragment at m/z = 91.

Note: NMR chemical shifts are predicted based on standard functional group values and data from analogous structures like 2-(2-bromophenyl)ethan-1-ol.^[7] IR and MS data are based on general principles and available database information.^[2][8]

Synthesis Methodology: A Practical Approach

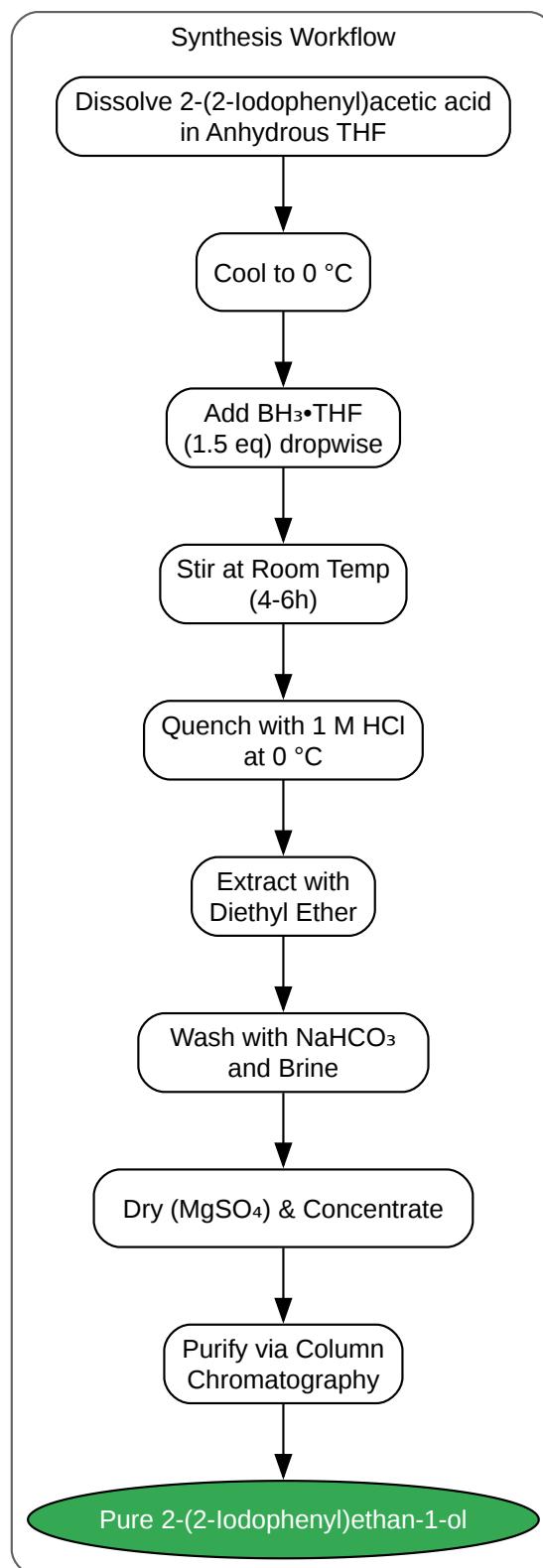
The most direct and reliable synthesis of **2-(2-iodophenyl)ethan-1-ol** involves the reduction of a corresponding carbonyl precursor, typically 2-(2-iodophenyl)acetic acid or its ester derivative. This approach is favored for its high yield and selectivity for the primary alcohol.

Expertise in Action: Why Reduction over Grignard?

While a Grignard reaction between 2-iodobenzylmagnesium halide and formaldehyde is theoretically possible, it presents significant challenges. The Grignard reagent itself is prone to side reactions. In contrast, the reduction of 2-(2-iodophenyl)acetic acid is a robust and scalable method. The choice of reducing agent is critical:

- Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing the carboxylic acid directly. It requires strictly anhydrous conditions and careful handling.
- Borane (BH₃•THF): A more selective reagent that efficiently reduces carboxylic acids without affecting other reducible groups that might be present. It is generally considered safer to handle than LiAlH₄.

Experimental Protocol: Reduction of 2-(2-Iodophenyl)acetic acid


This protocol describes a standard laboratory procedure using a borane complex.

Materials:

- 2-(2-Iodophenyl)acetic acid (1.0 eq)[9]
- Borane-tetrahydrofuran complex (BH₃•THF), 1 M solution (1.5 eq)
- Anhydrous Tetrahydrofuran (THF)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Diethyl ether or Ethyl acetate for extraction

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with 2-(2-iodophenyl)acetic acid (1.0 eq).
- Dissolution: Anhydrous THF is added to dissolve the starting material completely. The solution is cooled to 0 °C in an ice bath.
- Addition of Reducing Agent: The BH₃•THF solution (1.5 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.
- Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
- Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding 1 M HCl dropwise until the effervescence ceases. This step neutralizes the excess borane.
- Workup: The mixture is partitioned between diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether.
- Washing: The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Note: This self-validating washing sequence removes acidic impurities and residual salts, ensuring product purity.
- Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel to yield **2-(2-iodophenyl)ethan-1-ol**.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis of **2-(2-Iodophenyl)ethanol**.

Applications in Synthesis and Drug Development

The synthetic value of **2-(2-Iodophenyl)ethan-1-ol** lies in the orthogonal reactivity of its two functional groups. It is a cornerstone intermediate for constructing heterocyclic scaffolds, which are prevalent in biologically active molecules.[4]

A. Precursor for Heterocyclic Systems

The molecule is ideally structured for intramolecular cyclization reactions to form valuable indole and benzofuran derivatives.[4] For example, a Heck reaction or Sonogashira coupling can be performed at the aryl iodide position, followed by a cyclization involving the hydroxyl group.

[Click to download full resolution via product page](#)

Caption: General pathway for heterocycle synthesis from **2-(2-Iodophenyl)ethan-1-ol**.

B. Utility in Cross-Coupling Reactions

The C-I bond is highly susceptible to oxidative addition by transition metal catalysts (e.g., Palladium, Copper). This makes it an excellent substrate for a variety of cross-coupling reactions to form new C-C, C-N, or C-O bonds, expanding molecular complexity.

C. Derivatization of the Hydroxyl Group

The primary alcohol can be easily:

- Oxidized to the corresponding aldehyde or carboxylic acid.
- Converted into a better leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions.
- Used in esterification or etherification reactions.

For drug development professionals, this compound represents a versatile starting point for library synthesis and the development of novel therapeutics, particularly those targeting anti-inflammatory and antimicrobial pathways.[4]

Safety and Handling

As a laboratory reagent, **2-(2-Iodophenyl)ethan-1-ol** must be handled with appropriate care.

- GHS Pictogram: GHS07 (Exclamation mark)[3]
- Signal Word: Warning[3]
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
- Precautionary Statements: P261 (Avoid breathing dust/fumes/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [americanelements.com](http://www.americanelements.com) [americanelements.com]
- 2. [2-\(2-Iodophenyl\)ethan-1-ol | C8H9IO | CID 11064750 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/11064750) [pubchem.ncbi.nlm.nih.gov]
- 3. [fluorochem.co.uk](http://www.fluorochem.co.uk) [fluorochem.co.uk]
- 4. [2-\(2-Iodophenyl\)ethan-1-ol](http://www.myskinrecipes.com) [myskinrecipes.com]

- 5. minio.scielo.br [minio.scielo.br]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. 2-(2-Bromophenyl)ethan-1-ol | C8H9BrO | CID 2734089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 18698-96-9|2-(2-Iodophenyl)acetic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Chemical structure and IUPAC name of 2-(2-Iodophenyl)ethan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2516815#chemical-structure-and-iupac-name-of-2-2-iodophenyl-ethan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com